![molecular formula C19H15ClN2O2S B2531728 2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 330201-54-2](/img/structure/B2531728.png)

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

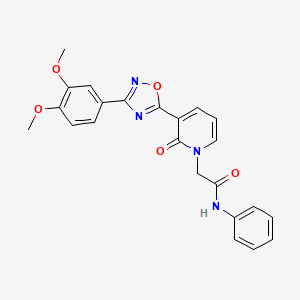

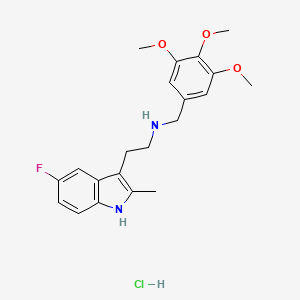

The compound "2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide" is a derivative of chlorophenoxyacetic acid, which is a precursor used in the synthesis of various bioactive molecules. The chlorophenoxy moiety is a common feature in several compounds that have been synthesized and evaluated for their biological activities, such as antibacterial and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds typically begins with 4-chlorophenoxyacetic acid, which undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate acetohydrazide. This intermediate is then subjected to a ring closure reaction to form an oxadiazole moiety. Subsequent substitution at the thiol position with electrophiles leads to the formation of various N-substituted acetamides . Although the specific synthesis of "2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide" is not detailed in the provided papers, the general approach to synthesizing chlorophenoxy-based acetamides involves similar steps and reagents.

Molecular Structure Analysis

The molecular structure of chlorophenoxy-based acetamides is characterized by the presence of a chlorophenyl ring and a heterocyclic moiety, such as an oxadiazole or thiazole ring. In one of the related compounds, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, which could influence the compound's biological activity . The precise orientation and substitution pattern on the rings are crucial for the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chlorophenoxy-based acetamides include esterification, hydrazinolysis, ring closure, and nucleophilic substitution. These reactions are carefully orchestrated to introduce various functional groups that confer the desired biological properties to the final compounds . The reactivity of these compounds can be further explored through their interactions with enzymes and bacterial strains, as seen in their biological evaluations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy-based acetamides are typically elucidated using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These techniques confirm the structure and substitution patterns of the synthesized compounds. The biological screening of these compounds reveals their potential as antibacterial agents and enzyme inhibitors, with some showing significant activity against specific bacterial strains and enzymes . The cytotoxicity data also suggest that certain substitutions on the oxadiazole moiety can lead to less cytotoxic compounds, which is an important consideration for therapeutic applications.

科学的研究の応用

Environmental Persistence and Toxicity

Chlorophenols in Municipal Solid Waste Incineration : Chlorophenols, related to the chlorophenoxy part of the compound, are precursors of dioxins in thermal processes, including municipal solid waste incineration. Studies have focused on the pathways and mechanisms of formation, chlorination, and dechlorination of these pollutants (Peng et al., 2016). The research into these processes can provide insights into the environmental behavior and transformation of complex compounds like "2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide".

Mechanisms for Formation and Destruction of PCDD/Fs : Understanding the mechanisms governing the formation, chlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) can offer perspectives on the stability, transformation, and potential environmental impact of chlorophenoxy compounds (Altarawneh et al., 2009).

Biodegradation and Environmental Impact

- Herbicides based on 2,4-D : The environmental behavior and microbial biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a part of the molecular structure with the compound , have been extensively reviewed. This includes discussions on the role of microorganisms in its degradation and its transformation into potentially toxic by-products (Magnoli et al., 2020).

Toxicological Assessments and Human Health Implications

Toxicity of Chlorinated Hydrocarbons and Compounds : Research into the toxicity of various chlorinated compounds, including chlorophenols and chlorophenoxy herbicides, highlights the importance of understanding the toxicological profiles of such compounds for assessing potential human health risks (Kimbrough, 1972).

Health Impact of Polychlorinated Dibenzo-p-dioxins : Reviews focusing on the health impacts of dioxins, which could be structurally related by-products from the degradation of complex chlorophenoxy compounds, provide crucial insights into the carcinogenicity, teratogenicity, and other health effects associated with exposure to such compounds (Mukerjee, 1998).

作用機序

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c20-13-6-8-14(9-7-13)24-11-17(23)21-19-22-18-15-4-2-1-3-12(15)5-10-16(18)25-19/h1-4,6-9H,5,10-11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHJGYQMOLYIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)

![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)

![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)